molecular formula C11H9FO3 B042316 Ethyl 5-fluorobenzofuran-2-carboxylate CAS No. 93849-31-1

Ethyl 5-fluorobenzofuran-2-carboxylate

Cat. No. B042316
CAS RN: 93849-31-1
M. Wt: 208.18 g/mol
InChI Key: RBQUPHUYCPBKSF-UHFFFAOYSA-N
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Description

Ethyl 5-fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 93849-31-1 . Its IUPAC name is ethyl 5-fluoro-1-benzofuran-2-carboxylate . The molecular weight of this compound is 208.19 .


Molecular Structure Analysis

The InChI code for Ethyl 5-fluorobenzofuran-2-carboxylate is 1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-fluorobenzofuran-2-carboxylate is a solid at ambient temperature . The storage temperature for this compound is also ambient temperature .

Scientific Research Applications

C11H9FO3 C_{11}H_{9}FO_{3} C11​H9​FO3​

and a molecular weight of 208.19 . It’s a versatile molecule used in various scientific research applications due to its unique chemical structure. Below is a comprehensive analysis of its applications across different fields of research:

Medicinal Chemistry

Ethyl 5-fluorobenzofuran-2-carboxylate serves as a building block in the synthesis of various pharmacologically active molecules. Its benzofuran moiety is a core structural unit in many biologically active compounds, including natural medicines and synthetic chemical materials . The presence of the fluorine atom can significantly influence the biological activity of these molecules, making them potential candidates for drug development.

Organic Synthesis

This compound is used in organic synthesis to construct complex molecular architectures. It can undergo various chemical reactions, such as ester hydrolysis, to yield different intermediates that are crucial for the synthesis of more complex molecules . These intermediates can then be further modified to create a wide range of synthetic compounds.

Bioactive Molecule Development

Benzofuran derivatives have been shown to possess a range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . Ethyl 5-fluorobenzofuran-2-carboxylate can be used as a precursor in the synthesis of bioactive molecules that could lead to the development of new therapeutic agents.

Safety And Hazards

The safety information for Ethyl 5-fluorobenzofuran-2-carboxylate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

properties

IUPAC Name

ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQUPHUYCPBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453450
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluorobenzofuran-2-carboxylate

CAS RN

93849-31-1
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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